Cas no 1170024-10-8 (4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide)

4-(6-Methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide is a heterocyclic compound featuring a pyridazine core linked to a phenylpiperazine carboxamide moiety. This structure confers potential pharmacological relevance, particularly in central nervous system (CNS) targeting due to the piperazine scaffold's affinity for neurotransmitter receptors. The 6-methylpyridazine group may enhance metabolic stability and selectivity. As a synthetic intermediate or research compound, it offers utility in medicinal chemistry for developing ligands with modulated binding properties. Its well-defined molecular architecture allows for precise structure-activity relationship (SAR) studies, making it valuable for investigating receptor interactions or optimizing lead compounds in drug discovery pipelines. The compound's purity and synthetic reproducibility are critical for consistent experimental outcomes.
4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide structure
1170024-10-8 structure
Product name:4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
CAS No:1170024-10-8
MF:C16H19N5O
MW:297.354962587357
CID:6377842
PubChem ID:44118079

4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
    • AKOS024515352
    • SR-01000923746-1
    • 4-(6-methyl-3-pyridazinyl)-N-phenyl-1-piperazinecarboxamide
    • SR-01000923746
    • F5600-0433
    • VU0493757-1
    • 1170024-10-8
    • Inchi: 1S/C16H19N5O/c1-13-7-8-15(19-18-13)20-9-11-21(12-10-20)16(22)17-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3,(H,17,22)
    • InChI Key: WKJXRCYXPSTOCE-UHFFFAOYSA-N
    • SMILES: N1(C(NC2=CC=CC=C2)=O)CCN(C2=NN=C(C)C=C2)CC1

Computed Properties

  • Exact Mass: 297.15896025g/mol
  • Monoisotopic Mass: 297.15896025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 61.4Ų

4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5600-0433-1mg
4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
1170024-10-8
1mg
$81.0 2023-09-09
Life Chemicals
F5600-0433-20mg
4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
1170024-10-8
20mg
$148.5 2023-09-09
Life Chemicals
F5600-0433-2μmol
4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
1170024-10-8
2μmol
$85.5 2023-09-09
Life Chemicals
F5600-0433-3mg
4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
1170024-10-8
3mg
$94.5 2023-09-09
Life Chemicals
F5600-0433-50mg
4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
1170024-10-8
50mg
$240.0 2023-09-09
Life Chemicals
F5600-0433-5μmol
4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
1170024-10-8
5μmol
$94.5 2023-09-09
Life Chemicals
F5600-0433-10μmol
4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
1170024-10-8
10μmol
$103.5 2023-09-09
Life Chemicals
F5600-0433-2mg
4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
1170024-10-8
2mg
$88.5 2023-09-09
Life Chemicals
F5600-0433-40mg
4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
1170024-10-8
40mg
$210.0 2023-09-09
Life Chemicals
F5600-0433-25mg
4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide
1170024-10-8
25mg
$163.5 2023-09-09

Additional information on 4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide

Comprehensive Overview of 4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide (CAS No. 1170024-10-8)

The compound 4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide (CAS No. 1170024-10-8) is a structurally unique molecule that has garnered significant interest in pharmaceutical and biochemical research. Its complex nomenclature reflects its intricate chemical architecture, combining a pyridazine core with a piperazine-carboxamide moiety. This hybrid structure positions it as a promising candidate for modulating biological targets, particularly in the realm of central nervous system (CNS) disorders and enzyme inhibition.

Recent trends in drug discovery highlight the growing demand for small-molecule modulators with high selectivity and low off-target effects. Researchers are actively investigating 4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide due to its potential interactions with G-protein-coupled receptors (GPCRs) and kinase pathways. These properties align with current industry focus areas such as precision medicine and personalized therapeutics, making it a compound of substantial scientific and commercial relevance.

From a synthetic chemistry perspective, the preparation of CAS No. 1170024-10-8 involves multi-step organic transformations that emphasize regioselective functionalization of the pyridazine ring. Advanced techniques like microwave-assisted synthesis and flow chemistry have been explored to optimize its production, addressing common challenges in heterocyclic compound scalability. Such methodologies resonate with the pharmaceutical industry's push toward green chemistry and process intensification.

The physicochemical properties of 4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide—including its logP value, aqueous solubility, and thermal stability—have been characterized to support its development as a drug-like molecule. These parameters are critical for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, a key consideration in modern preclinical research. Computational modeling studies suggest favorable molecular docking potential with several disease-relevant proteins, further bolstering its therapeutic prospects.

In the context of intellectual property, CAS No. 1170024-10-8 appears in multiple patent filings related to neurodegenerative disease treatments and metabolic disorder interventions. This legal landscape underscores its commercial viability and the competitive race to develop first-in-class therapeutics. Notably, its structural analogs have shown activity in in vitro models of neuroinflammation and synaptic plasticity, topics frequently searched in academic and clinical databases.

Ongoing research explores the compound's potential in epigenetic modulation, particularly regarding histone deacetylase (HDAC) interactions. This aligns with booming interest in gene-targeted therapies and disease-modifying agents. As the scientific community increasingly focuses on multi-target drug design, the dual pharmacophore nature of 4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide makes it a compelling case study for polypharmacology approaches.

From an analytical standpoint, characterization of CAS No. 1170024-10-8 employs techniques such as high-resolution mass spectrometry (HRMS), NMR spectroscopy, and X-ray crystallography. These methods ensure rigorous quality control for research applications, addressing the reproducibility crisis that plagues modern chemical studies. The compound's chromatographic behavior has been documented across various HPLC and UPLC systems, providing valuable data for method development in analytical laboratories.

The commercial availability of 4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide through specialty chemical suppliers has facilitated broader academic investigation. Its inclusion in high-throughput screening (HTS) libraries reflects the industry's recognition of its scaffold diversity and lead-like properties. As synthetic accessibility improves, researchers anticipate expanded structure-activity relationship (SAR) studies to optimize its pharmacokinetic profile.

Looking ahead, the trajectory of CAS No. 1170024-10-8 research intersects with several cutting-edge domains: fragment-based drug design, allosteric modulation, and protein degradation technologies. Its molecular features may lend themselves to innovative applications in PROTAC (Proteolysis Targeting Chimera) development or covalent inhibitor strategies. Such directions capitalize on contemporary momentum in targeted protein degradation, one of the most searched topics in current medicinal chemistry literature.

In conclusion, 4-(6-methylpyridazin-3-yl)-N-phenylpiperazine-1-carboxamide represents a versatile chemical entity with multifaceted research applications. Its continued study promises to yield insights into structure-based drug discovery while addressing unmet medical needs through rational molecular design. As the scientific community prioritizes translational research, this compound's journey from bench to bedside will undoubtedly contribute valuable knowledge to the evolving landscape of small-molecule therapeutics.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue